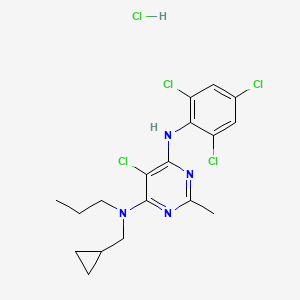

![molecular formula C23H23Cl2N5O3 B560304 7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride](/img/structure/B560304.png)

7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

I-BET 151 dihydrochloride is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. It is known for its ability to block the recruitment of BET proteins to chromatin, thereby influencing gene expression. This compound has shown significant potential in inducing apoptosis and cell cycle arrest in various leukemic cell lines .

Mechanism of Action

Target of Action

I-BET 151 dihydrochloride is an inhibitor of the bromodomain and extra-terminal domain (BET) proteins . It selectively inhibits BET family members, including BRD2, BRD3, BRD4, and BRDT . These proteins function as epigenetic readers that primarily recognize acetylated lysine residues in chromatin proteins .

Mode of Action

I-BET 151 dihydrochloride acts by blocking the recruitment of BET to chromatin . This inhibition disrupts the normal function of BET proteins, leading to changes in gene transcription, DNA replication, damage, and repair .

Biochemical Pathways

The anticancer activity of I-BET 151 dihydrochloride is related to its effects on several signal transduction pathways, including NF-κB, Notch, and Hedgehog . It also influences the tumor microenvironment (TME) and telomere elongation . The changes in the expression and distribution of BET family members in different cancer cells and even stem cells often promote the occurrence and development of cancer .

Pharmacokinetics

It is soluble to 100 mm in dmso, ethanol, and water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

I-BET 151 dihydrochloride induces apoptosis and G0/G1 cell cycle arrest in MLL-fusion leukemic cell lines in vitro . It reduces BCL2 expression in NOMO1 cells . It also improves survival in two rodent models of MLL-fusion leukemia in vivo . Furthermore, it enhances the differentiation of human induced pluripotent stem cells (iPSCs) into megakaryocytes .

Biochemical Analysis

Biochemical Properties

I-BET 151 dihydrochloride functions by blocking the recruitment of BET to chromatin . It interacts with various enzymes and proteins, including those involved in cell cycle regulation and apoptosis . The nature of these interactions primarily involves the inhibition of BET bromodomains, which are protein domains that recognize acetylated lysine residues on histone tails .

Cellular Effects

I-BET 151 dihydrochloride has been shown to induce apoptosis and G0/G1 cell cycle arrest in MLL-fusion leukemic cell lines in vitro . It also reduces the expression of BCL2 in NOMO1 cells . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of I-BET 151 dihydrochloride involves its binding interactions with biomolecules, specifically the bromodomains of BET proteins . This binding inhibits the recruitment of BET proteins to chromatin, thereby affecting gene expression . The compound’s effects at the molecular level also include enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, I-BET 151 dihydrochloride has been observed to cause ultrastructural alterations and progressive destruction of cardiomyocyte mitochondria over time . Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of I-BET 151 dihydrochloride have been studied in animal models, with results showing that the compound’s effects vary with different dosages

Metabolic Pathways

Given its role as a BET bromodomain inhibitor, it is likely that it interacts with enzymes or cofactors involved in chromatin remodeling and gene expression .

Transport and Distribution

Details on how I-BET 151 dihydrochloride is transported and distributed within cells and tissues are currently limited. Given its mechanism of action, it is likely that it interacts with transporters or binding proteins involved in chromatin remodeling .

Subcellular Localization

Given its role as a BET bromodomain inhibitor, it is likely that it localizes to the nucleus where it interacts with chromatin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I-BET 151 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Formation of the core structure: This involves the synthesis of the imidazo[4,5-c]quinolin-2-one core.

Functional group introduction: Various functional groups, such as the 3,5-dimethyl-4-isoxazolyl and 2-pyridinyl groups, are introduced through a series of reactions.

Final product formation: The final step involves the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for I-BET 151 dihydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch synthesis: Large quantities of the compound are synthesized in batches, ensuring consistency in quality.

Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

I-BET 151 dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substitution reagents: Such as halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of I-BET 151 dihydrochloride, which can have different biological activities and properties .

Scientific Research Applications

I-BET 151 dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation.

Biology: Employed in research to understand the mechanisms of cell cycle regulation and apoptosis.

Medicine: Investigated for its potential therapeutic effects in treating various cancers, particularly leukemias.

Industry: Utilized in the development of new therapeutic agents targeting BET proteins

Comparison with Similar Compounds

Similar Compounds

Similar compounds to I-BET 151 dihydrochloride include:

I-BET 762: Another BET bromodomain inhibitor with similar mechanisms of action.

JQ1: A well-known BET inhibitor used in various research studies.

OTX015: A BET inhibitor with potential therapeutic applications in cancer treatment

Uniqueness

I-BET 151 dihydrochloride is unique due to its specific chemical structure, which allows for high potency and selectivity in inhibiting BET proteins. This makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name |

7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3.2ClH/c1-12-21(14(3)31-27-12)16-9-18-15(10-20(16)30-4)22-19(11-25-18)26-23(29)28(22)13(2)17-7-5-6-8-24-17;;/h5-11,13H,1-4H3,(H,26,29);2*1H/t13-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLKDZBLUNJNJS-FFXKMJQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)C(C)C5=CC=CC=N5)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)[C@H](C)C5=CC=CC=N5)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23Cl2N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)

![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B560225.png)

![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B560227.png)

![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B560228.png)

![ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560232.png)

![ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560233.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)

![4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide](/img/structure/B560240.png)

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)